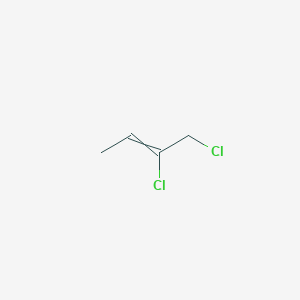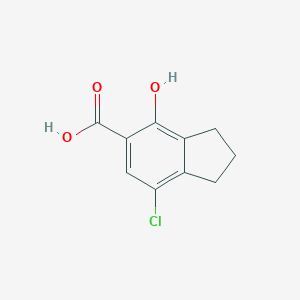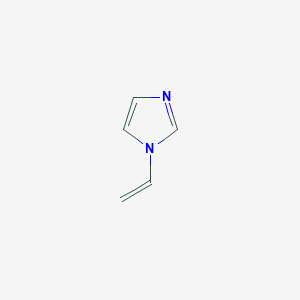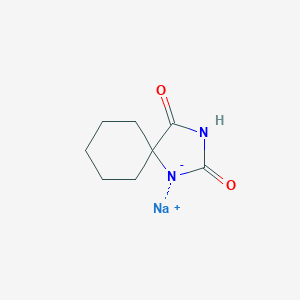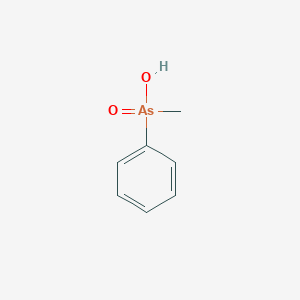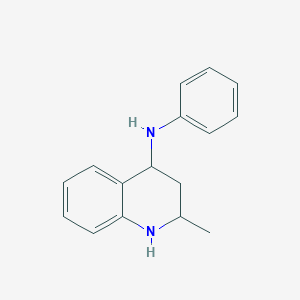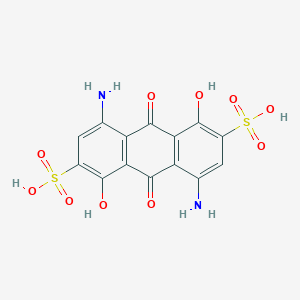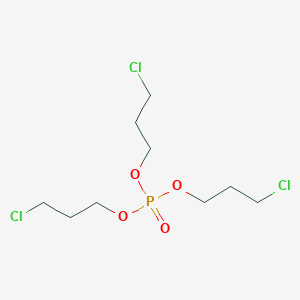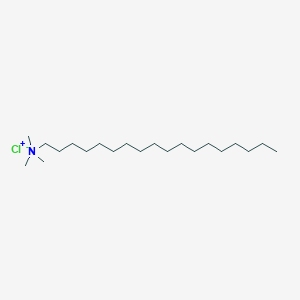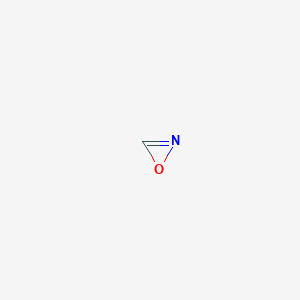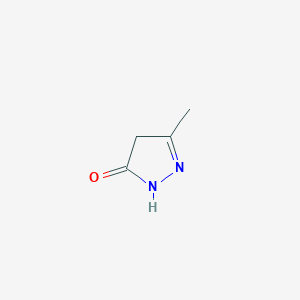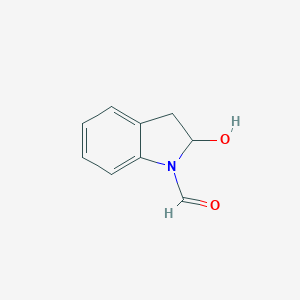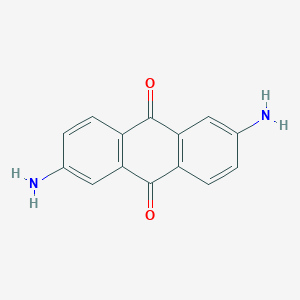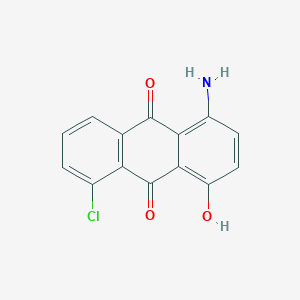
1-Amino-5-chloro-4-hydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-5-chloro-4-hydroxyanthraquinone, also known as Amino Chlorohydroxyanthraquinone (ACHAQ), is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ACHAQ is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants and fungi. This compound has been extensively studied for its potential use in various fields, including medicine, biology, and chemistry.
作用機序
The mechanism of action of ACHAQ is not fully understood. However, it is believed that the compound binds to metal ions through its amino and hydroxy groups. The resulting complex then exhibits fluorescence properties due to the energy transfer between the metal ion and the anthraquinone moiety.
生化学的および生理学的効果
The biochemical and physiological effects of ACHAQ are not well studied. However, it has been shown that the compound exhibits low toxicity in vitro and in vivo. This property makes ACHAQ an ideal candidate for further studies in drug development and other biomedical applications.
実験室実験の利点と制限
The advantages of using ACHAQ in lab experiments include its high selectivity for metal ions, low toxicity, and strong fluorescence properties. However, the limitations of using ACHAQ include its relatively high cost and the need for specialized equipment for the detection of fluorescence.
将来の方向性
There are several future directions for the use of ACHAQ in scientific research. One potential application is the development of biosensors for the detection of metal ions in biological and environmental samples. Another potential application is the use of ACHAQ as a fluorescent probe for the imaging of cells and tissues. Additionally, ACHAQ could be used as a starting material for the synthesis of other fluorescent compounds with improved properties.
Conclusion
In conclusion, ACHAQ is a synthetic compound that has gained significant attention in scientific research due to its unique properties. The compound has been extensively studied for its potential use in various fields, including medicine, biology, and chemistry. ACHAQ exhibits strong fluorescence properties and high selectivity for metal ions, making it an ideal candidate for the development of biosensors and other biomedical applications. Further studies are needed to fully understand the mechanism of action and potential applications of ACHAQ in scientific research.
合成法
The synthesis of ACHAQ involves the reaction of 1-aminoanthraquinone with thionyl chloride, followed by the reaction of the resulting intermediate with hydrochloric acid. This method yields ACHAQ as a yellow crystalline powder with a melting point of 308-310°C.
科学的研究の応用
ACHAQ has been extensively studied for its potential use in various scientific research fields. One of the most promising applications of ACHAQ is its use as a fluorescent probe for the detection of metal ions. ACHAQ has been shown to selectively bind with metal ions such as zinc, copper, and iron, and the resulting complex exhibits strong fluorescence properties. This property makes ACHAQ an ideal candidate for the development of biosensors for the detection of metal ions in biological and environmental samples.
特性
CAS番号 |
116-84-7 |
|---|---|
製品名 |
1-Amino-5-chloro-4-hydroxyanthraquinone |
分子式 |
C14H8ClNO3 |
分子量 |
273.67 g/mol |
IUPAC名 |
1-amino-5-chloro-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO3/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,17H,16H2 |
InChIキー |
QAZNDGDSNIGKLU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)O |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)O |
その他のCAS番号 |
116-84-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



